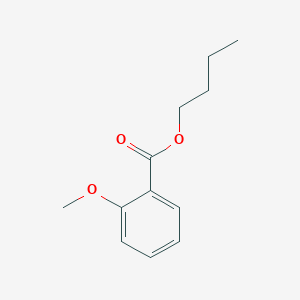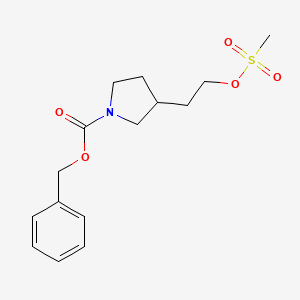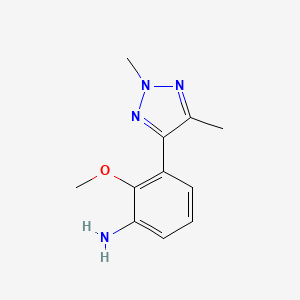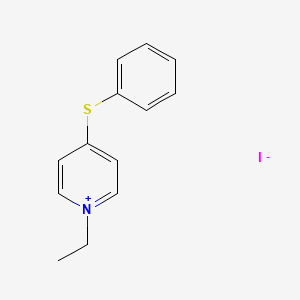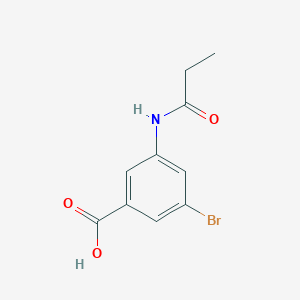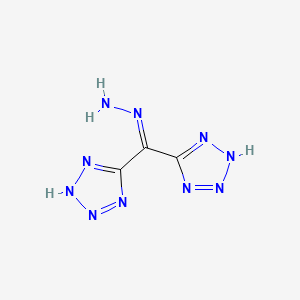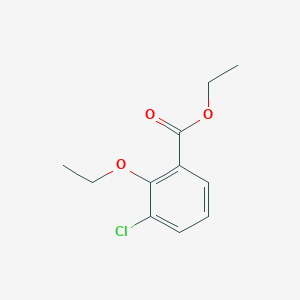
3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S2 and a molecular weight of 294.39 g/mol . This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a cyclopropyl group, and a thienyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-N-cyclopropyl-4-(3-thienyl)benzenesulfonamide: Unique due to the presence of both cyclopropyl and thienyl groups.
N-cyclopropyl-4-(3-thienyl)benzenesulfonamide: Lacks the amino group, which may alter its reactivity and biological activity.
3-amino-4-(3-thienyl)benzenesulfonamide: Lacks the cyclopropyl group, which can affect its chemical properties and applications.
Uniqueness
The combination of the amino, cyclopropyl, and thienyl groups in this compound imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C13H14N2O2S2 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3-amino-N-cyclopropyl-4-thiophen-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S2/c14-13-7-11(19(16,17)15-10-1-2-10)3-4-12(13)9-5-6-18-8-9/h3-8,10,15H,1-2,14H2 |
Clé InChI |
LLAPETXTFDWZMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)C3=CSC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
